8-((3-hydroxypropyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-((3-hydroxypropyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a unique structure that includes a purine base, a pentyl group, and a hydroxypropylthio group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-hydroxypropyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine base: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pentyl group: This step often involves alkylation reactions using pentyl halides in the presence of a strong base.
Attachment of the hydroxypropylthio group: This can be done through a nucleophilic substitution reaction where a hydroxypropylthiol reacts with a suitable leaving group on the purine base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-((3-hydroxypropyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine base or the attached groups.
Substitution: The hydroxypropylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the hydroxypropylthio group.
Scientific Research Applications
8-((3-hydroxypropyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its purine base, it may have potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-((3-hydroxypropyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The hydroxypropylthio group may facilitate binding to enzymes or receptors, while the purine base can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the pentyl group, which may affect its biological activity.
3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione: Lacks the hydroxypropylthio group, which may reduce its potential interactions with biological targets.
8-((3-hydroxypropyl)thio)-1H-purine-2,6(3H,7H)-dione: Lacks both the methyl and pentyl groups, which can significantly alter its chemical and biological properties.
Uniqueness
The presence of both the hydroxypropylthio group and the pentyl group in 8-((3-hydroxypropyl)thio)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione makes it unique compared to similar compounds. These groups can enhance its binding affinity to biological targets and its overall stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-(3-hydroxypropylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3S/c1-3-4-5-7-18-10-11(15-14(18)22-9-6-8-19)17(2)13(21)16-12(10)20/h19H,3-9H2,1-2H3,(H,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPISLYHRPGJGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SCCCO)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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